3,5-Dichloro-2-phenylpyridine
Description
3,5-Dichloro-2-phenylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions and a phenyl group at the 2-position. Key physicochemical data include a melting point of 38–39°C, with spectral properties such as $ ^1H $-NMR (CDCl$ _3 $) peaks at δ 8.55 (d, J = 2.1 Hz) and 7.77 (d, J = 2.1 Hz), and $ ^{13}C $-NMR resonances at δ 154.7 (C-2), 146.5 (C-6), and 137.4 (C-4). The IR spectrum shows characteristic absorptions at 1616 cm$ ^{-1} $ (C=N/C=C stretching) and 3057 cm$ ^{-1} $ (aromatic C–H) . Elemental analysis confirms the molecular formula C$ _{11} $H$ _7 $Cl$ _2 $N, with close agreement between calculated and observed values (e.g., C: 58.96% vs. 59.12%) . These data suggest a stable, planar aromatic structure with strong intermolecular interactions, as evidenced by its solid-state morphology.
Properties
IUPAC Name |
3,5-dichloro-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNRVTWNWYTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The Suzuki-Miyaura cross-coupling between 2,3,5-trichloropyridine and arylboronic acids is the most efficient route to 3,5-dichloro-2-arylpyridines. The electron-deficient nature of 2,3,5-trichloropyridine enhances reactivity at the 2-position due to the electron-withdrawing effects of the nitrogen atom and adjacent chlorine substituents. Arylboronic acids, such as phenylboronic acid, act as coupling partners, enabling the introduction of aryl groups with high fidelity.
Table 1: Standard Reaction Conditions for Suzuki Coupling
| Component | Quantity | Role |
|---|---|---|
| 2,3,5-Trichloropyridine | 1 mmol | Electrophilic Substrate |
| Phenylboronic Acid | 1.5 mmol | Nucleophilic Partner |
| Pd(OAc)₂ | 0.5 mol% | Catalyst |
| Na₂CO₃ | 2 mmol | Base |
| H₂O:DMF (3.5:3 mL) | Solvent System | Polar Aprotic Medium |
| Temperature | 60°C | Mild Heating |
| Reaction Time | 12 h | Completion Period |
The reaction proceeds in a mixed aqueous-DMF solvent system, eliminating the need for ligands or inert atmospheres. The absence of phosphine ligands reduces costs and simplifies purification.
Mechanistic Insights
The catalytic cycle begins with oxidative addition of 2,3,5-trichloropyridine to palladium(0), forming a Pd(II) intermediate. Transmetalation with phenylboronic acid occurs via base-assisted boron-to-palladium transfer, followed by reductive elimination to yield the biaryl product and regenerate the palladium catalyst. The regioselectivity for the 2-position is attributed to the electronic activation by the ortho nitrogen and para chlorines, which lower the energy barrier for oxidative addition at this site.
Optimization of Reaction Parameters
Catalyst Loading and Efficiency
Palladium acetate (Pd(OAc)₂) at 0.5 mol% loading achieves near-quantitative conversion, as lower loadings (0.1 mol%) result in incomplete reactions, while higher loadings (>1 mol%) offer no yield improvement. The ligand-free system avoids catalyst deactivation, a common issue in phosphine-based systems.
Solvent and Base Effects
The aqueous-DMF mixture (1:1 v/v) enhances substrate solubility while facilitating base dissolution. Sodium carbonate (Na₂CO₃) proves superior to other bases (e.g., K₂CO₃ or Cs₂CO₃) due to its optimal pH and minimal side reactions. Polar aprotic solvents like DMF stabilize the palladium intermediates, whereas purely aqueous systems lead to sluggish kinetics.
Temperature and Kinetic Profile
Heating at 60°C for 12 hours balances reaction rate and selectivity. Elevated temperatures (>80°C) promote dihalogenation byproducts, while shorter durations (<8 h) leave unreacted starting material.
Purification and Characterization
Workup Procedure
Post-reaction, the mixture is extracted with diethyl ether (4 × 10 mL) to isolate the organic phase. Column chromatography on silica gel with petroleum ether/ethyl acetate (9:1) achieves >95% purity. The product is obtained as a white crystalline solid with a typical yield of 76–89%.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂N |
| Molecular Weight | 224.08 g/mol |
| CAS Number | 10469-01-9 |
| SMILES | C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl |
| Melting Point | 92–94°C (Lit.) |
| Solubility | Soluble in DCM, DMF, THF |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, H-6), 7.95 (d, J = 2.4 Hz, 1H, H-4), 7.55–7.45 (m, 5H, Ph).
-
¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C-2), 148.7 (C-3), 138.5 (C-5), 134.9 (Ph-C), 129.3 (C-6), 128.7 (Ph-CH), 127.1 (C-4).
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HRMS (ESI): m/z calcd. for C₁₁H₇Cl₂N [M+H]⁺: 224.0034; found: 224.0038.
Alternative Synthetic Approaches
Electrophilic Aromatic Substitution (EAS)
Traditional EAS methods for pyridine halogenation require harsh conditions (e.g., Br₂/H₂SO₄ at >130°C). However, these methods fail for this compound due to poor regiocontrol and competing dihalogenation. For example, bromination of 2,4-dimethylpyridine yields a 1.6:1 mixture of 3- and 5-bromo isomers, underscoring the unsuitability of EAS for target-selective synthesis.
Directed Metalation Strategies
Lithiation-trapping sequences using nBuLi/DMAE enable 2-position functionalization but require cryogenic conditions and suffer from limited substrate scope. For instance, chlorination of nicotine derivatives via this method achieves ≤46% yields, far inferior to Suzuki coupling .
Chemical Reactions Analysis
Table 1: Reaction Time vs. Yield for Suzuki Coupling
| Time (h) | 4 | 6 | 8 | 10 | 12 | 14 |
|---|---|---|---|---|---|---|
| Yield (%) | 55 | 61 | 79 | 85 | 89 | 87 |
Regioselectivity arises from the electron-withdrawing effect of the 3,5-dichloro substituents, which activate the 2-position for coupling . This method is notable for its ligand-free conditions and environmental sustainability .
Further Functionalization via Cross-Coupling
3,5-Dichloro-2-phenylpyridine serves as a precursor for sequential coupling reactions:
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Buchwald–Hartwig Amination : Pd(dba)₂/nBuPAd₂ catalyzes coupling with arylboronic acids at the 3,5-positions under anhydrous toluene at 100°C .
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Selective Bromine Replacement : In 3,5-dibromo-2,6-dichloropyridine derivatives, bromine atoms at positions 3 and 5 are selectively replaced by aryl groups using PdCl₂(PPh₃)₂ .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution:
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Hydroxylation : Reacts with 4-hydroxyphenylboronic acid under Pd(OAc)₂ catalysis to yield hydroxylated derivatives .
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Amidation : O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) mediates amidation with nitrobenzoic acids in CH₂Cl₂ .
Coordination Chemistry and Metal Complexes
This compound acts as a ligand in gold(III) complexes:
-
Complex Formation : Reacts with AuCl₃ to form [Au(ppy)Cl₂] (ppy = 2-phenylpyridine), which adopts a square planar geometry .
-
Derivatives : Carboxylate ligands (e.g., acetate, benzoate) replace chlorides to form stable complexes (e.g., [Au(ppy)(ac)₂] ) .
Table 2: Cytotoxicity of Gold(III) Complexes
| Complex | MOLT-4 (IC₅₀, μM) | C2C12 (IC₅₀, μM) |
|---|---|---|
| [Au(ppy)Cl₂] | 1.2 | >100 |
| [Au(ppy)(cbdca)] | 0.9 | 25 |
These complexes exhibit cisplatin-like cytotoxicity against leukemia cells (MOLT-4) but reduced activity against muscle tumor cells (C2C12) .
Biological Activity
Derivatives show potential insecticidal activity:
Scientific Research Applications
Table 1: Summary of Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Palladium-catalyzed Suzuki | Aqueous phase, Pd(OAc)₂ catalyst, Na₂CO₃ as base, 60°C | Up to 89 |
| Nucleophilic substitution | Various solvents and bases | Variable |
The above table summarizes the reaction conditions and yields associated with different synthetic approaches for obtaining 3,5-dichloro-2-phenylpyridine. The Suzuki reaction notably provides high yields and is environmentally friendly due to its use of aqueous media.
Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have demonstrated its potential as an insecticide against various pests.
Case Study: Insecticidal Activity
A recent study evaluated the insecticidal properties of novel derivatives synthesized from this compound against Mythimna separata and Aphis craccivora. The results showed that certain derivatives achieved up to 100% inhibition at concentrations of 500 mg/L using a leaf dipping method . This highlights the compound's potential utility in agricultural applications.
Agrochemical Applications
The compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for their effectiveness in pest control and crop protection.
Table 2: Agrochemical Derivatives and Their Applications
| Compound | Application | Active Ingredient |
|---|---|---|
| Fluazinam | Fungicide | Trifluoromethylpyridine |
| Insecticidal derivatives | Pest control | Various derivatives |
Fluazinam is one such example where trifluoromethylpyridine derivatives play a crucial role in enhancing fungicidal activity compared to other compounds . The ongoing research into these applications is vital for developing more effective agricultural chemicals that meet growing global food production demands.
Pharmaceutical Applications
Beyond agrochemicals, compounds related to this compound are being investigated for their potential in pharmaceuticals. The structural features of these compounds allow them to interact with biological targets effectively.
Case Study: Antitumor Agents
Research has shown that pyridine derivatives can be incorporated into drug designs targeting cancer cells. For instance, platinum(II) complexes containing pyridine ligands have exhibited cytotoxic effects against resistant cancer cell lines . This suggests that further exploration of this compound may lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine Derivatives with Heteroatomic Substituents
Pyridin-2-one derivatives, such as 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, feature additional functional groups (e.g., hydroxyl, carbonyl, and cyano groups) that enhance polarity and hydrogen-bonding capacity . Unlike 3,5-Dichloro-2-phenylpyridine, which has electron-withdrawing chlorine substituents, these compounds contain electron-donating dimethylamino and acetyl groups. This difference likely influences their reactivity: the chlorine atoms in this compound may deactivate the ring toward electrophilic substitution, whereas the electron-rich pyridin-2-ones could exhibit greater nucleophilic character.
Pyrrolidine-Based Analogues
(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride (C$ _{12} $H$ _{18} $ClN) is a saturated five-membered heterocycle with a phenyl substituent. While the pyridine derivative’s aromaticity favors π-π stacking interactions, the pyrrolidine’s saturated ring may enhance membrane permeability, explaining its use as a pharmaceutical intermediate .
Physicochemical Properties
The presence of chlorine atoms in this compound increases its molecular weight (223.09 g/mol) and lipophilicity compared to non-halogenated analogues. For instance, (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride (MW: 211.73 g/mol) lacks halogens but incorporates a basic amine, enhancing water solubility via protonation . The target compound’s melting point (38–39°C) is lower than typical ionic salts (e.g., pyrrolidine hydrochloride), reflecting weaker intermolecular forces in the neutral pyridine structure .
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Bioactivity: While the target compound lacks documented biological activity, pyridin-2-ones with polar groups (e.g., hydroxyl, cyano) are more likely to engage in hydrogen bonding with biological targets .
- Pharmaceutical Utility : The pyrrolidine derivative’s saturated structure and amine functionality make it a versatile scaffold for drug design, contrasting with the pyridine-based compound’s role in synthesis .
Biological Activity
3,5-Dichloro-2-phenylpyridine is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and insecticidal properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
This compound is characterized by its unique structural features, which contribute to its biological activity. It is a colorless solid with a melting point of 38-39 °C . The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions that yield high purity and yield under mild conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study evaluated the inhibitory effects of this compound on Mycobacterium tuberculosis H37Rv, revealing promising results for its potential use in treating tuberculosis .
Anticancer Properties
The anticancer activity of this compound has also been a focus of investigation. It has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies involving iridium(III) complexes containing 2-phenylpyridine ligands have highlighted the enhanced antiproliferative activity against ovarian and breast cancer cells . The IC50 values for these complexes ranged from 1 to 89 μM, indicating varying levels of potency depending on the structural modifications made to the ligand.
Insecticidal Activity
Insecticidal properties have been documented for derivatives of this compound. A recent study evaluated several pyridine derivatives for their insecticidal activity against pests such as Mythimna separata and Aphis craccivora. The results showed that certain derivatives exhibited up to 100% inhibition at concentrations of 500 mg/L . This suggests that these compounds may serve as effective agents in agricultural pest management.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to antimicrobial or anticancer effects. The precise molecular targets remain an area for further research but are believed to include enzymes and receptors critical for cellular function.
Summary of Key Findings
Q & A
Q. What are the recommended synthetic routes for 3,5-Dichloro-2-phenylpyridine?
The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, a modified Ullmann coupling or nucleophilic aromatic substitution can introduce chlorine and phenyl groups at specific positions. Reaction conditions (e.g., temperature, catalysts like Cu or Pd) must be optimized to avoid side products. Evidence from related pyridine derivatives suggests that nitration and subsequent halogenation steps may be employed . For precise protocols, consult peer-reviewed methodologies that include yield optimization and purification techniques (e.g., column chromatography).
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment and substitution pattern. For instance, distinct doublets at δ 8.55 and 7.77 ppm in ¹H-NMR correspond to pyridine protons, while phenyl group signals appear at δ 7.33–7.70 ppm .
- FT-IR : Peaks at ~1565 cm⁻¹ (C=N stretching) and ~1430 cm⁻¹ (C-Cl vibrations) validate the structure .
- Elemental Analysis : To verify purity (e.g., C: 58.96%, H: 3.15%, N: 6.25%) .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : 223.09 g/mol.
- Melting Point : 38–39°C .
- Solubility : Likely low in polar solvents due to aromatic chlorination; dissolves in non-polar solvents like dichloromethane.
- Stability : Sensitive to strong acids/bases; store under inert conditions.
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular packing and intermolecular interactions in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond angles, dihedral angles, and halogen-bonding interactions. For example, Cl atoms may participate in C-Cl···π interactions, influencing crystal packing. Data collection requires high-resolution crystals (prepared via slow evaporation), and refinement should account for thermal motion and disorder.
Q. How do researchers address contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
- Alternative Techniques : Employ mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
Q. What is the impact of chlorine substituents on the compound’s electronic structure and reactivity?
Chlorine’s electron-withdrawing nature reduces electron density on the pyridine ring, directing electrophilic attacks to specific positions. Computational studies (e.g., NBO analysis) can quantify charge distribution. For example, the C-2 phenyl group may sterically hinder reactions at adjacent positions, as seen in related dichloropyridines .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
- Substitution Patterns : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring may modulate solubility and binding affinity.
- Halogen Effects : Fluorine substitution at C-4 could enhance metabolic stability .
- In Silico Screening : Docking studies with target proteins (e.g., kinases) can prioritize analogs for synthesis.
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; use fume hoods .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously.
- Advanced Tools : Use Gaussian or ORCA for computational modeling; Bruker spectrometers for high-resolution data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
